4-Acetylbutyric Acid-d5 (Major)
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Overview
Description
4-Acetylbutyric Acid-d5 (Major) is a stable isotope-labelled compound used in pharmaceutical research and development . It is a product formed by the Cyclohexan-1,3-dione Hydrolase enzyme .
Molecular Structure Analysis
The molecular formula of 4-Acetylbutyric Acid-d5 (Major) is C6H10O3 . The exact structure and other details might be available in specialized chemical databases or literature.Physical and Chemical Properties Analysis
4-Acetylbutyric Acid-d5 (Major) is a pale yellow oil . It is soluble in Chloroform, Dioxane, and Ethyl Acetate .Scientific Research Applications
Biotechnological Production and Applications
N-Acetyl-d-neuraminic acid Production
An efficient method for producing N-Acetyl-d-neuraminic acid (Neu5Ac), a precursor for many pharmaceutical drugs, utilized coupled bacterial cells with a temperature-induced system. This process offers a favorable alternative to natural product extraction and chemical synthesis for Neu5Ac, highlighting the potential for acetyl derivatives in enhancing biocatalytic processes (Zhang et al., 2010).
Environmental Science Applications
Herbicide Toxicity and Degradation
Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, has advanced rapidly, offering insights into the specific characteristics of its toxicity and mutagenicity. This study provides a comprehensive overview of global trends in 2,4-D research, indicating the importance of understanding the environmental impact of such chemicals and potentially the role acetyl derivatives could play in mitigating their effects (Zuanazzi et al., 2020).
Molecular Engineering for Green Technologies
Organic Sensitizers for Solar Cells
The development of novel unsymmetrical organic sensitizers for dye-sensitized solar cell applications showcases the potential of acetyl derivatives in enhancing renewable energy technologies. These sensitizers, designed at a molecular level, demonstrate high efficiency and offer insights into the electronic structure and excited states of the investigated species, underscoring the relevance of acetyl derivatives in sustainable energy solutions (Hagberg et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used in proteomics research , which suggests that it may interact with various proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it likely interacts with its targets in a way that allows researchers to study protein structures and functions.
Result of Action
As a tool in proteomics research , it may be used to study the effects of various proteins or enzymes on cellular function.
Properties
IUPAC Name |
4,4,6,6,6-pentadeuterio-5-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3,(H,8,9)/i1D3,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTZCLMLSSAXLD-WNWXXORZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.